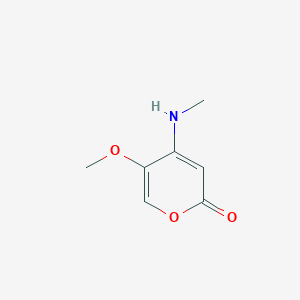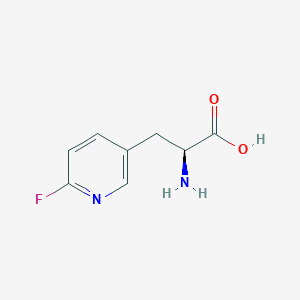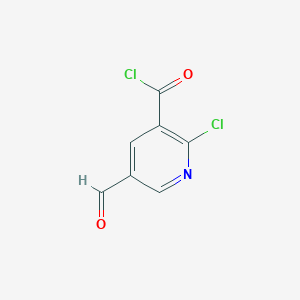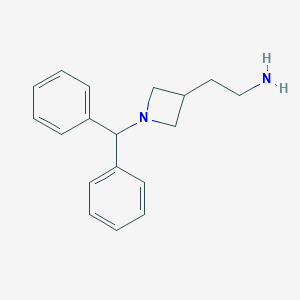
5-Methoxy-4-(methylamino)pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-(methylamino)pyran-2-one, also known as 4-Methyl-5-(methylamino)-2-pyrone or Methylone, is a synthetic cathinone that belongs to the phenethylamine and amphetamine class of drugs. It is a designer drug that has been classified as a Schedule I substance in the United States. The compound has been used for research purposes due to its unique properties, including its ability to act as a stimulant and entactogen.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(methylamino)pyran-2-one involves its ability to bind to and inhibit the reuptake of serotonin, norepinephrine, and dopamine. This results in increased levels of these neurotransmitters in the brain, leading to a range of effects, including increased energy, euphoria, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methoxy-4-(methylamino)pyran-2-one include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. However, the long-term effects of the drug on the brain and body are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methoxy-4-(methylamino)pyran-2-one in lab experiments include its ability to act as a stimulant and entactogen, which can be useful in studying the effects of neurotransmitters on the brain. However, the limitations of the drug include its potential for abuse and its classification as a Schedule I substance, which can make it difficult to obtain for research purposes.
Future Directions
Future research on 5-Methoxy-4-(methylamino)pyran-2-one could focus on its potential therapeutic uses, such as its ability to treat depression and anxiety. It could also be used to study the effects of neurotransmitters on the brain and to develop new treatments for neurological disorders. Additionally, research could focus on developing safer and more effective synthetic cathinones for research purposes.
Synthesis Methods
The synthesis of 5-Methoxy-4-(methylamino)pyran-2-one involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride. The resulting compound is purified through recrystallization and chromatography.
Scientific Research Applications
5-Methoxy-4-(methylamino)pyran-2-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. This can result in a range of effects, including increased energy, euphoria, and altered perception.
properties
CAS RN |
171669-64-0 |
|---|---|
Product Name |
5-Methoxy-4-(methylamino)pyran-2-one |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-methoxy-4-(methylamino)pyran-2-one |
InChI |
InChI=1S/C7H9NO3/c1-8-5-3-7(9)11-4-6(5)10-2/h3-4,8H,1-2H3 |
InChI Key |
TXHLCHJGKYDKAI-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=O)OC=C1OC |
Canonical SMILES |
CNC1=CC(=O)OC=C1OC |
synonyms |
2H-Pyran-2-one,5-methoxy-4-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)




